4-Bromo-2-propoxyphenol
Description
4-Bromo-2-propoxyphenol is a brominated phenolic compound characterized by a hydroxyl group (-OH) at the para position, a propoxy (-OCH₂CH₂CH₃) substituent at the ortho position, and a bromine atom at the meta position relative to the hydroxyl group. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl and propoxy groups, and enhanced electrophilicity at the aromatic ring due to bromine’s electron-withdrawing effect.
Properties
IUPAC Name |
4-bromo-2-propoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-2-5-12-9-6-7(10)3-4-8(9)11/h3-4,6,11H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIQBWOHVLFPBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-propoxyphenol can be achieved through several methods. One common approach involves the bromination of 2-propoxyphenol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to ensure selective bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-propoxyphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted with other electrophiles, such as nitro groups or alkyl groups, under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid or alkyl halides in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are commonly used.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Electrophilic Aromatic Substitution: Substituted phenols with various functional groups.
Oxidation: Quinone derivatives.
Reduction: Dehalogenated phenols.
Scientific Research Applications
4-Bromo-2-propoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-2-propoxyphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the propoxy group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
2-Bromo-4'-methoxyacetophenone (CAS: 2632-13-5)
- Structural Differences: Replaces the hydroxyl group of 4-Bromo-2-propoxyphenol with a ketone (acetophenone backbone). Contains a methoxy (-OCH₃) group instead of propoxy.
- Applications: Primarily used as an intermediate in manufacturing and laboratory settings under controlled conditions . Lacks the phenolic -OH group, making it less acidic and more suited for nucleophilic aromatic substitution reactions.
- Safety Profile :
4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid
- Structural Differences: Features a conjugated enoic acid system (-CH=CH-COOH) attached to a 4-bromophenyl group. Lacks the propoxy and hydroxyl substituents.
- Reactivity: Undergoes Michael addition reactions with nucleophiles (e.g., ethyl cyanoacetate) to form heterocyclic compounds like nicotinate derivatives . The carboxylic acid group enhances solubility in polar solvents, unlike the more hydrophobic this compound.
4-Bromo-2-phenylaniline (CAS: 5455-13-0)
- Structural Differences :
- Substitutes the hydroxyl group with an amine (-NH₂) and adds a phenyl ring at the ortho position.
- Properties: The amine group increases nucleophilicity but reduces acidity compared to phenolic -OH. Applications include use in dye synthesis and as a building block for pharmaceuticals .
2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic Acid (CAS: 1314671-09-4)
- Structural Differences :
- Contains a fluorine atom (electron-withdrawing) and a methyl-branched carboxylic acid group.
- The carboxylic acid group allows for salt formation, improving bioavailability in drug design contexts .
Comparative Data Table
Research Findings and Trends
- Electronic Effects: Bromine’s electron-withdrawing nature in all compounds directs electrophilic attacks to specific ring positions.
- Solubility : Propoxy and methoxy groups improve lipid solubility, whereas carboxylic acid or amine groups enhance water solubility in their respective analogs.
- Safety : Brominated aromatics generally require precautions against inhalation and skin contact, as seen in Safety Data Sheets for related compounds .
Biological Activity
4-Bromo-2-propoxyphenol is a halogenated phenolic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its chemical structure, which includes a bromine atom at the 4-position and a propoxy group at the 2-position of the phenolic ring. The molecular formula is , and its molecular weight is approximately 229.12 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and ultimately cell death.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antioxidant Activity
The compound has also demonstrated significant antioxidant properties. It scavenges free radicals, thereby reducing oxidative stress in biological systems. This activity is particularly relevant in the context of neuroprotection and anti-inflammatory effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in oxidative stress pathways.
- Membrane Disruption : Its hydrophobic properties allow it to integrate into lipid membranes, disrupting their integrity.
- Gene Expression Modulation : Preliminary studies suggest that it may influence the expression of genes involved in inflammatory responses.
Study on Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various brominated phenols, including this compound. The results indicated that it significantly inhibited bacterial growth compared to non-brominated analogs, suggesting that bromination enhances antimicrobial activity.
Neuroprotective Effects
Another study investigated the neuroprotective effects of this compound in a mouse model of oxidative stress-induced neurodegeneration. Mice treated with the compound showed reduced markers of oxidative damage and improved cognitive function compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
